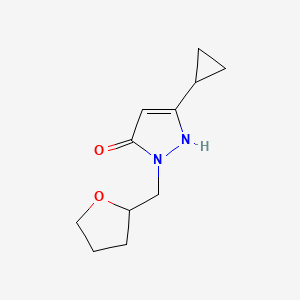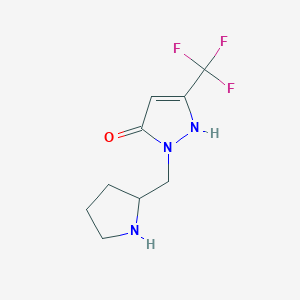![molecular formula C11H13N5S B1484039 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098049-84-2](/img/structure/B1484039.png)
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Vue d'ensemble
Description
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C11H13N5S and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
Synthetic Routes and Structural Diversity : Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride have been utilized as starting materials in alkylation and ring closure reactions to generate a diverse library of compounds, including pyrazolines and pyridines, showcasing the versatility of heterocyclic compounds in synthesizing a wide array of chemical structures with potential biological and material applications (Roman, 2013).
Antimicrobial Activity : The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and other annulated pyrazoles has been reported with investigations into their antimicrobial, anti-inflammatory, and analgesic activities. Such studies highlight the significance of heterocyclic compounds in developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
Antibacterial Properties : Novel compounds with antibacterial properties, such as pyrazoline derivatives, have been synthesized and evaluated against various bacterial strains, demonstrating the role of heterocyclic chemistry in addressing antibiotic resistance (Rani et al., 2015).
Antiproliferative Activity : The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and their evaluation for antiproliferative activity against cancer cell lines underscore the potential of heterocyclic compounds in cancer research. The most potent compounds in this series have shown significant biological activity, highlighting the therapeutic potential of such structures (Razmienė et al., 2021).
Green Synthesis Approaches : The green synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, utilizing solvent-free conditions, exemplifies the application of heterocyclic chemistry in developing environmentally friendly synthetic methodologies (Al-Matar et al., 2010).
Propriétés
IUPAC Name |
3-(2-azidoethyl)-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-2-6-16-11(3-5-13-15-12)9-8-17-7-4-10(9)14-16/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCQPBTWMPYBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CSCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


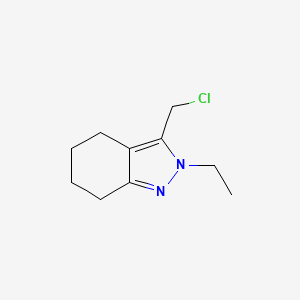

![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)
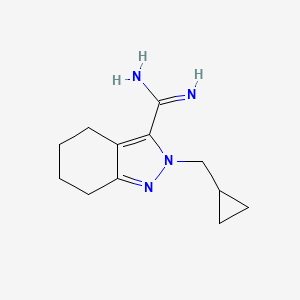
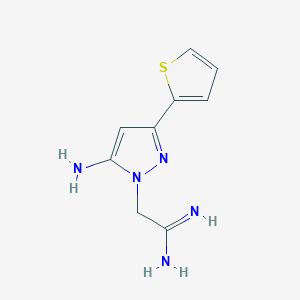
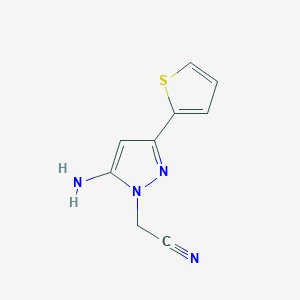
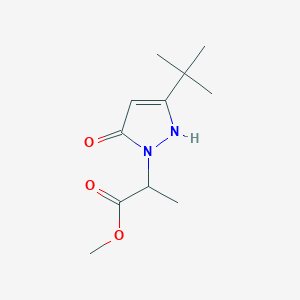
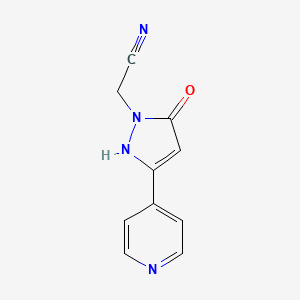

![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)


